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Compound of Interest

Compound Name: 2-Thioadenosine

Cat. No.: B194474 Get Quote

In the landscape of biochemical research and drug development, the purine nucleoside

analogs 2-Thioadenosine and 2-Mercaptoadenosine have garnered significant interest. A

thorough review of chemical databases and scientific literature reveals that these two names

are, in fact, synonyms for the same chemical entity, identified by the CAS number 43157-50-2.

This guide, therefore, presents a unified and comprehensive analysis of this single compound,

detailing its chemical properties, biological significance, and experimental evaluation, with a

particular focus on its role as a key intermediate in the synthesis of the antiplatelet drug

Cangrelor.

Chemical and Physical Properties
2-Thioadenosine is a sulfur-containing derivative of the endogenous nucleoside adenosine.

The key structural feature is the substitution of the amino group at the 2-position of the adenine

base with a thiol group. This modification significantly influences its chemical reactivity and

biological activity.
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Property Value

Chemical Formula C₁₀H₁₃N₅O₄S

Molecular Weight 299.31 g/mol

CAS Number 43157-50-2

Appearance Light yellow powder

Synonyms
2-Mercaptoadenosine, 1,2-Dihydro-2-

thioxoadenosine

Biological Activity and Therapeutic Relevance
The primary biological significance of 2-Thioadenosine lies in its role as a crucial precursor for

the synthesis of Cangrelor, a potent and reversible intravenous P2Y12 receptor antagonist. The

P2Y12 receptor is a key player in platelet activation and aggregation, making it a critical target

for antiplatelet therapies in patients with cardiovascular diseases.

While 2-Thioadenosine itself is not the active therapeutic agent, its derivatives have been

shown to exhibit inhibitory effects on platelet aggregation. The thionucleoside structure is a key

pharmacophore that allows for further chemical modifications to develop potent and selective

P2Y12 inhibitors like Cangrelor.

Beyond its role in antiplatelet therapy, derivatives of 2-Thioadenosine have been explored for

other potential therapeutic applications, including:

Anti-inflammatory Effects: Some studies on related thio-compounds suggest potential anti-

inflammatory properties, though direct evidence for 2-Thioadenosine is an area of ongoing

research.

Anticancer Potential: The cytotoxic effects of some adenosine analogs on cancer cell lines

have been documented. While direct studies on 2-Thioadenosine are limited, its structural

similarity to other bioactive nucleosides suggests it could be a scaffold for the development

of novel anticancer agents.

Experimental Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b194474?utm_src=pdf-body
https://www.benchchem.com/product/b194474?utm_src=pdf-body
https://www.benchchem.com/product/b194474?utm_src=pdf-body
https://www.benchchem.com/product/b194474?utm_src=pdf-body
https://www.benchchem.com/product/b194474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative data on the direct biological activity of 2-Thioadenosine is not extensively

reported in publicly available literature, as the focus has primarily been on its derivatives.

However, the inhibitory activity of its close analogs and the drug it helps produce, Cangrelor,

provide valuable context.

Compound Target Assay IC₅₀ / Kᵢ

Cangrelor P2Y12 Receptor Platelet Aggregation IC₅₀: ~1-10 nM

Cangrelor P2Y12 Receptor Radioligand Binding Kᵢ: ~1.8 nM

2-

Methylthioadenosine

5'-monophosphate (2-

MeSAMP)

P2Y12 Receptor Platelet Aggregation

Potent inhibitor

(specific IC₅₀ not

consistently reported)

Note: The data for Cangrelor and 2-MeSAMP are provided for comparative context as they are

structurally and functionally related to the derivatives of 2-Thioadenosine.

Experimental Protocols
Synthesis of 2-Thioadenosine
A common laboratory-scale synthesis of 2-Thioadenosine monohydrate involves a multi-step

process starting from adenosine. A key step is the reaction of an intermediate with carbon

disulfide to form the thio-functionalized purine ring.

Materials:

Intermediate 5 (derived from adenosine)

Carbon disulfide (CS₂)

Sodium hydroxide (NaOH)

Methanol

Hydrochloric acid (HCl)
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Procedure:

Intermediate 5 is dissolved in a mixture of methanol and a solution of sodium hydroxide.

Carbon disulfide is added to the reaction mixture.

The reaction is heated under reflux for a specified period, and the progress is monitored by

High-Performance Liquid Chromatography (HPLC).

After the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric

acid to precipitate the product.

The crude 2-Thioadenosine is collected by filtration, washed, and then purified by

recrystallization to yield the final product.

Platelet Aggregation Assay using Light Transmission
Aggregometry (LTA)
This assay measures the change in light transmission through a suspension of platelets as

they aggregate in response to an agonist.

Materials:

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) obtained from fresh human

blood.

Agonist (e.g., Adenosine diphosphate - ADP).

Test compound (e.g., 2-Thioadenosine or its derivatives).

Saline solution.

Light Transmission Aggregometer.

Procedure:

Prepare PRP and PPP by differential centrifugation of citrated whole blood.
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Adjust the platelet count in the PRP if necessary.

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

Add the test compound at various concentrations (or a vehicle control) to the PRP and

incubate for a short period.

Initiate platelet aggregation by adding a standard concentration of ADP.

Record the change in light transmission for a set period (typically 5-10 minutes).

The percentage of aggregation is calculated based on the change in light transmission. The

IC₅₀ value (the concentration of the test compound that inhibits 50% of the maximal

aggregation) can be determined from a dose-response curve.

Signaling Pathways and Logical Relationships
The primary signaling pathway relevant to the biological context of 2-Thioadenosine is the

P2Y12 receptor-mediated platelet activation pathway. Cangrelor, derived from 2-
Thioadenosine, is a direct antagonist of this pathway.

P2Y12 Receptor Signaling Pathway
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Click to download full resolution via product page

Caption: P2Y12 receptor signaling pathway in platelets and the inhibitory action of Cangrelor.

Experimental Workflow for Evaluating Platelet
Aggregation Inhibition
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Caption: Workflow for Light Transmission Aggregometry (LTA) to assess platelet aggregation.
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In summary, while 2-Thioadenosine and 2-Mercaptoadenosine are identical compounds, the

exploration of this molecule and its derivatives continues to be a fertile ground for the

development of novel therapeutics, particularly in the realm of cardiovascular diseases. The

provided experimental protocols and pathway diagrams offer a foundational understanding for

researchers and drug development professionals interested in this important class of

molecules.

To cite this document: BenchChem. [A Comparative Analysis of 2-Thioadenosine and 2-
Mercaptoadenosine: A Unified Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194474#2-thioadenosine-vs-2-mercaptoadenosine-a-
comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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